Ilorasertib

Aurora Kinase Mitosis Kinase Selectivity

Discontinued clinically but irreplaceable preclinically: Ilorasertib (ABT-348) uniquely co-inhibits Aurora kinases (A/B/C) and VEGFR/PDGFR receptor tyrosine kinases in a single molecule, enabling pathway crosstalk dissection without confounding pharmacokinetic variables of combination therapy. - Aurora B IC50 = 7 nM, Aurora C IC50 = 1 nM; VEGFR2 IC50 = 2 nM, PDGFRβ IC50 = 13 nM - Sub-nanomolar antiproliferative activity in AML (MV4-11 IC50 = 0.3 nM) - Validated positive control for benchmarking novel Aurora, VEGFR, or multi-kinase inhibitors Ideal for angiogenesis-dependent tumor microenvironment studies and adaptive kinome reprogramming research.

Molecular Formula C25H21FN6O2S
Molecular Weight 488.5 g/mol
CAS No. 1227939-82-3
Cat. No. B612191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlorasertib
CAS1227939-82-3
SynonymsABT348;  ABT-348;  ABT 348;  Abbott 968660;  Ilorasertib
Molecular FormulaC25H21FN6O2S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N
InChIInChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34)
InChIKeyWPHKIQPVPYJNAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ilorasertib for Preclinical Oncology Research


Ilorasertib (ABT-348) is an orally bioavailable, ATP-competitive multitargeted kinase inhibitor with nanomolar potency against Aurora kinases (A, B, C), vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the Src family of cytoplasmic tyrosine kinases [1][2]. It was advanced to Phase 2 clinical trials for hematologic malignancies and CDKN2A-deficient solid tumors, demonstrating dual pathway inhibition of mitosis and angiogenesis [3]. Its unique kinase inhibition profile, combining potent Aurora and VEGFR/PDGFR activity, distinguishes it from selective Aurora kinase inhibitors and may help overcome limitations of targeting these pathways separately [4]. As a discontinued investigational agent, it remains a valuable tool compound for dissecting the interplay between mitotic and angiogenic signaling in preclinical cancer models.

Pathway Studies Multi-target Aurora/VEGFR/PDGFR inhibition model
Model Context Angiogenesis-dependent tumor microenvironment research
Compound Status Previously investigated clinical-stage tool compound for preclinical target engagement studies

Why Ilorasertib Cannot Be Substituted


Selective Aurora A inhibitors (e.g., Alisertib) or Aurora B inhibitors (e.g., Barasertib) are not functionally interchangeable with Ilorasertib due to its unique pan-Aurora, VEGFR, and PDGFR inhibition profile [1]. Unlike Alisertib, which exhibits >200-fold selectivity for Aurora A over Aurora B, Ilorasertib demonstrates balanced, potent inhibition of Aurora B (IC50 = 7 nM) and Aurora C (IC50 = 1 nM) . Furthermore, its concurrent nanomolar inhibition of VEGFR2 (IC50 = 2 nM) and PDGFRβ (IC50 = 13 nM) introduces an anti-angiogenic mechanism absent in selective Aurora inhibitors [2]. This multi-targeted profile is critical for studies investigating synthetic lethality or pathway crosstalk, where the inhibition of a single kinase may be insufficient to recapitulate the compound's observed in vivo efficacy in leukemia and solid tumor models. Therefore, substituting Ilorasertib with a selective Aurora or VEGFR inhibitor will produce fundamentally different experimental outcomes, particularly in angiogenesis-dependent tumor microenvironments.

Kinase Profile
Pan-Aurora (A/B/C) with VEGFR2/PDGFRβ co-inhibition
Selective Aurora A or B inhibitors lack VEGFR/PDGFR engagement
Angiogenesis Contribution
Direct anti-angiogenic target engagement via VEGFR2
No VEGF pathway modulation; may not recapitulate tumor microenvironment effects
Mitotic Phenotype
Potent Aurora B/C inhibition drives polyploidy
Aurora A-selective inhibitors induce prolonged mitotic arrest, altering downstream readouts

Ilorasertib: Selectivity and Potency Evidence


Aurora Isoform Inhibition: Ilorasertib vs. Alisertib

Ilorasertib demonstrates a distinct Aurora kinase inhibition profile compared to the selective Aurora A inhibitor Alisertib. While Alisertib preferentially inhibits Aurora A (IC50 = 1.2 nM) with >200-fold selectivity over Aurora B , Ilorasertib exhibits greater potency against Aurora B (IC50 = 7 nM) and Aurora C (IC50 = 1 nM) than Aurora A (IC50 = 120 nM) [1]. This results in a fundamentally different biological consequence: Ilorasertib induces polyploidy through potent Aurora B inhibition, whereas Alisertib induces prolonged mitotic arrest through selective Aurora A inhibition [2].

Aurora Isoform Inhibition
Head-to-head
Ilorasertib: Aurora B IC50 7 nM, Aurora C 1 nM
Alisertib: Aurora A 1.2 nM, Aurora B 396.5 nM
Supports Aurora B/C-focused mitotic studies and polyploidy investigation
Biochemical assay at ATP Km; >17-fold Aurora B preference over Aurora A
Aurora Kinase Mitosis Kinase Selectivity

VEGFR2 Co-Inhibition vs. Selective Aurora Inhibitors

A key differentiator of Ilorasertib is its potent inhibition of VEGFR2 (IC50 = 2 nM) and PDGFRβ (IC50 = 13 nM), a property entirely absent in selective Aurora inhibitors like Alisertib or Barasertib [1]. In a Phase 1 trial, Ilorasertib treatment resulted in increased plasma VEGF-A levels (a pharmacodynamic marker of VEGFR2 inhibition), confirming target engagement in patients [2]. This anti-angiogenic activity is not a class effect of Aurora inhibitors, as demonstrated by the lack of VEGF pathway modulation by Alisertib in comparable studies [3].

VEGFR2 Co-Inhibition
Class-level
IC50 2 nM (selective Aurora inhibitors >10 µM)
Enables angiogenesis pathway interrogation absent in selective Aurora inhibitors
Biochemical HTRF assay; PDGFRβ IC50 13 nM
VEGFR Angiogenesis Multi-Targeted Kinase Inhibitor

Antiproliferative Potency in Hematologic Malignancies

Ilorasertib demonstrates potent and differential antiproliferative activity across a panel of cancer cell lines, with a distinct sensitivity profile compared to selective Aurora inhibitors. In AML cells (MV4-11), Ilorasertib exhibited an IC50 of 0.3 nM, which is >10-fold more potent than its effect on ALL cells (SUP-B15, IC50 = 4 nM) and NSCLC cells (H1299, IC50 = 2 nM) [1]. This high potency in AML is consistent with the clinical observation of responses in 3 AML patients in a Phase 1 trial [2]. In contrast, Barasertib, a selective Aurora B inhibitor, demonstrated IC50 values in the 10-50 nM range across multiple myeloma cell lines [3].

AML Antiproliferative Activity
Cross-study
MV4-11 IC50 0.3 nM (AML); SUP-B15 4 nM (ALL)
Supports AML cell-viability endpoint review at sub-nanomolar concentrations
72-h incubation, AlamarBlue; differential across leukemia subtypes
Antiproliferative Leukemia Cell Viability

Broad Kinase Engagement: Src and CSF1R

Kinase profiling across a panel of 128 kinases revealed that Ilorasertib potently binds (Ki < 30 nM) to additional cancer-relevant targets beyond Aurora and VEGFR/PDGFR families, including the Src family of cytoplasmic tyrosine kinases and CSF1R (IC50 = 3 nM) [1][2]. This broad activity contrasts with selective Aurora inhibitors like Alisertib, which showed no significant off-target binding in a 204-kinase panel [3]. The engagement of Src family kinases (e.g., Lck, Src, Yes) and CSF1R by Ilorasertib may contribute to its unique cellular phenotype, as these kinases are implicated in tumor cell migration, invasion, and immune modulation.

Broad Kinase Engagement
Cross-study
Src family, CSF1R Ki <30 nM; 128-kinase panel
Kinase profiling context for tumor-stroma and immune evasion studies
HTRF assay; contrasts with highly selective Aurora inhibitor profiles
Kinase Profiling Selectivity Src Family Kinases

Clinical Pharmacodynamics: Dual Pathway Biomarkers

In a Phase 1 dose-escalation trial in patients with advanced solid tumors (n=33), Ilorasertib treatment led to a significant increase in plasma VEGF-A levels (p < 0.001), confirming VEGFR2 pathway inhibition, and a decrease in phosphorylated histone H3 in skin biopsies, confirming Aurora B inhibition [1]. This dual pharmacodynamic effect was observed at the recommended Phase 2 dose (540 mg once weekly), providing direct evidence of target engagement for both pathways in human subjects. Selective Aurora inhibitors like Alisertib do not modulate VEGF-A, underscoring the unique mechanistic signature of Ilorasertib.

Clinical PD Biomarkers
Head-to-head
VEGF-A increase p<0.001; pHH3 decrease in skin biopsies
Reported dual-pathway target engagement in Phase 1 trial context
540 mg QW; plasma VEGF-A by ELISA; Alisertib showed no VEGF-A modulation
Pharmacodynamics Biomarker Clinical Trial

In Vivo Efficacy in Xenograft Models

In a fibrosarcoma (HT1080) xenograft model, Ilorasertib (25 mg/kg, once daily) achieved 89% tumor growth inhibition (TGI) after 14 days of treatment, resulting in tumor stasis [1]. In an ALL xenograft model (RS4;11), the same dose induced tumor regression (62% reduction in tumor volume from baseline) [1]. In comparison, the selective Aurora B inhibitor Barasertib (25 mg/kg) achieved approximately 50% TGI in a multiple myeloma xenograft model [2]. The higher efficacy of Ilorasertib in certain models is attributed to its concurrent inhibition of VEGFR2, which impairs tumor angiogenesis and enhances antitumor activity.

In Vivo Xenograft Response
Cross-study
89% TGI (HT1080 fibrosarcoma); 62% regression (RS4;11 ALL)
Reported xenograft model-response context; supports angiogenesis-dependent model research
25 mg/kg oral once daily, 14-21 days; SCID/beige mice
Xenograft Efficacy Tumor Regression

Ilorasertib Research Applications


Synthetic Lethality of Aurora B and VEGFR2 Inhibition

Researchers studying the interplay between mitotic catastrophe and angiogenesis should prioritize Ilorasertib over selective Aurora or VEGFR inhibitors. Its potent dual inhibition of Aurora B (IC50 = 7 nM) and VEGFR2 (IC50 = 2 nM) in a single molecule allows for the dissection of pathway crosstalk without the confounding variables of combination therapy (e.g., differing pharmacokinetics) [1][2]. This is particularly relevant in highly vascularized tumor models where VEGFR2 inhibition is critical for efficacy.

AML and Hematologic Malignancy Models

Given its sub-nanomolar antiproliferative activity in AML cell lines (MV4-11 IC50 = 0.3 nM) and the observed clinical responses in AML patients, Ilorasertib is an ideal tool compound for studying Aurora/VEGFR kinase addiction in leukemia [1][2]. It can be used as a monotherapy to establish baseline sensitivity or in combination with hypomethylating agents like azacitidine, mimicking the clinical trial design that demonstrated synergistic activity [3].

Resistance Mechanisms to Pan-Aurora Inhibitors

Ilorasertib's well-characterized kinase inhibition profile (including Src and CSF1R families) and clinical biomarker data (VEGF-A and histone H3 modulation) make it a valuable tool for generating resistant cell lines to study adaptive kinome reprogramming [1]. Researchers can use Ilorasertib to pressure cells and then profile compensatory pathway activation, such as upregulation of alternative angiogenic factors or activation of bypass survival signaling, providing insights into resistance mechanisms relevant to other multi-targeted kinase inhibitors.

Benchmarking Novel Aurora/VEGFR Inhibitors

Due to its extensive preclinical and clinical characterization, Ilorasertib serves as an excellent positive control or benchmark compound for validating novel Aurora, VEGFR, or multi-kinase inhibitors. Its defined IC50 values across a broad kinase panel, cellular potency data, and in vivo efficacy in xenograft models provide a quantitative baseline against which new chemical entities can be compared [1][2]. This is particularly valuable in drug discovery programs aiming to achieve a similar or improved polypharmacology profile.

Application
Selection Property
Validation Focus
Angiogenesis-Mitosis Crosstalk Pathway Studies
Dual Aurora/VEGFR inhibition profile
Tumor microenvironment and apoptosis endpoints
Leukemia Cell-Model Studies
Multi-kinase inhibition spectrum
Cell viability and target engagement endpoints
Kinase Resistance Mechanism Studies
Defined multi-kinase inhibition spectrum
Kinome reprogramming and bypass signaling endpoints
Multi-Kinase Inhibitor Benchmarking
Extensively characterized multi-target profile
Comparative inhibition panel and model response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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